molecular formula C18H21ClN2O2S B8478414 4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine CAS No. 558462-67-2

4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine

Cat. No.: B8478414
CAS No.: 558462-67-2
M. Wt: 364.9 g/mol
InChI Key: KDCLWEMUCZAMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

558462-67-2

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-(1-methylpiperidin-4-yl)methyl]pyridine

InChI

InChI=1S/C18H21ClN2O2S/c1-21-12-8-15(9-13-21)18(14-6-10-20-11-7-14)24(22,23)17-4-2-16(19)3-5-17/h2-7,10-11,15,18H,8-9,12-13H2,1H3

InChI Key

KDCLWEMUCZAMBI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A toluene (5 ml) solution of the 4-(4-chlorophenylsulfonylmethyl)pyridine (70 mg, 0.261 mmol) obtained in Example 119, 1-methylpiperidin-4-ol (62 μl, 0.538 mmol) and cyanomethylenetri-n-butylphosphorane (62 μl, 0.538 mol) was heated under reflux for 3 days under an argon atmosphere. After cooling to room temperature, the reaction mixture was added with 1-methylpiperidin-4-ol (62 μl, 0.538 mmol) and cyanomethylenetri-n-butylphosphorane (129 mg, 0.538 mol), followed by heating under reflux for 22 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the fraction obtained from the methanol:methylene chloride (=1:50) eluate was concentrated under reduced pressure. The residue thus obtained was purified by high performance liquid chromatography (using a mixed solvent of water/acetonitrile/formic acid) to give the title compound (31 mg, 33%) as a white solid. The resulting solid was washed with hexane-ether and then, collected by filtration, whereby the title compound was obtained as a white powder.
Quantity
62 μL
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
62 μL
Type
reactant
Reaction Step Two
Quantity
62 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
33%

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